1H-benzoimidazole-4-carboxylic acid hydrochloride
Overview
Description
1H-benzoimidazole-4-carboxylic acid hydrochloride is a heterocyclic aromatic compound that consists of a benzene ring fused to an imidazole ring with a carboxylic acid group at the 4-position and a hydrochloride salt. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are structural isosteres of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which share a similar structure, have been reported to have diverse biological and clinical applications . They have shown antimicrobial potential, acting as inhibitors against various microorganisms .
Mode of Action
Benzimidazole derivatives are known to exhibit their inhibitory activity by interacting with their targets . For instance, they have been reported as corrosion inhibitors for metals, showing a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity , which may suggest similar properties for 1H-benzoimidazole-4-carboxylic acid hydrochloride.
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad range of pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that benzimidazole derivatives are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions , suggesting that they may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
1H-benzoimidazole-4-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . It also binds to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s therapeutic potential and its role in cellular metabolism.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, this compound can alter metabolic pathways, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations within cells. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzoimidazole-4-carboxylic acid hydrochloride typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with carboxylic acid or acid chloride, resulting in the formation of an intermediate amide, which then undergoes cyclodehydration under strong acidic or dehydrating conditions to form the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves high-yielding, scalable processes. For example, the reaction of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride can be used. The reaction is typically carried out at elevated temperatures to ensure complete cyclization and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-benzoimidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used
Scientific Research Applications
1H-benzoimidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Albendazole: An antiparasitic benzimidazole derivative.
Mebendazole: Another antiparasitic agent with a similar structure.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Uniqueness
1H-benzoimidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group at the 4-position allows for unique interactions with biological targets and provides a handle for further chemical modifications .
Properties
IUPAC Name |
1H-benzimidazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIYXCFUCJXQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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